molecular formula C16H29N3OS B4848197 5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4848197
M. Wt: 311.5 g/mol
InChI Key: BMISGESGQQCUQE-UHFFFAOYSA-N
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Description

“5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Nonyl Group: The nonyl group can be introduced via alkylation reactions using nonyl halides.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step may involve nucleophilic substitution reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of “5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific interactions with biological targets. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar core structure.

    5-nonyl-4H-1,2,4-triazole-3-thiol: Lacks the tetrahydrofuran-2-ylmethyl group.

    4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the nonyl group.

Uniqueness

“5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is unique due to the presence of both the nonyl and tetrahydrofuran-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-nonyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3OS/c1-2-3-4-5-6-7-8-11-15-17-18-16(21)19(15)13-14-10-9-12-20-14/h14H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMISGESGQQCUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NNC(=S)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-nonyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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